methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Overview
Description
Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research. It is a thioester derivative of triazole that has shown potential in various applications, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been reported to have anticancer activity.
Advantages and Limitations for Lab Experiments
Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potential in various scientific research applications. However, it also has limitations, including its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research and development of Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammation. Another direction is to further investigate its mechanism of action and identify new targets for drug discovery. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of new derivatives with improved properties and potential applications.
Scientific Research Applications
Methyl {[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate has shown potential in various scientific research applications. It has been used as a building block in medicinal chemistry to synthesize compounds with potential biological activity. It has also been used in drug discovery to identify new targets and develop new drugs. In chemical biology, this compound has been used as a tool to study protein-ligand interactions and enzyme activity.
properties
IUPAC Name |
methyl 2-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-18-13(10-9-12-7-5-4-6-8-12)16-17-15(18)21-11-14(19)20-2/h4-8H,3,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQKKBSQQIDWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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